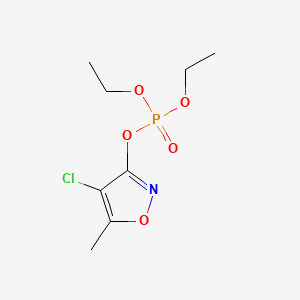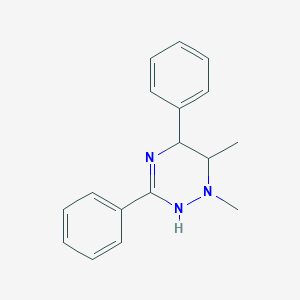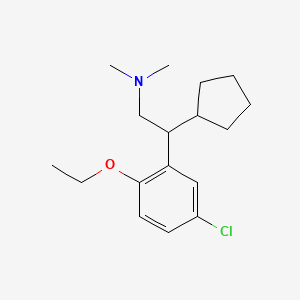
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine is a synthetic organic compound with the molecular formula C17H26ClNO and a molecular weight of 295.89 g/mol This compound is characterized by its phenethylamine backbone, which is substituted with a chlorine atom, a cyclopentyl group, and an ethoxy group
Métodos De Preparación
The synthesis of 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 5-chloro-2-ethoxyphenethylamine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium methoxide can replace the chlorine with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, although its exact mechanism of action and efficacy are still under investigation.
Mecanismo De Acción
The mechanism of action of 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine can be compared with other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-chloroamphetamine (DOC): Similar in structure but with different substituents, DOC is known for its psychoactive properties.
5-Chloro-2-methoxyphenethylamine: This compound lacks the cyclopentyl group and has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N,N-Dimethyl-2-ethoxyphenethylamine: This compound lacks the chlorine and cyclopentyl substituents, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties that are valuable for various research and industrial applications.
Propiedades
Número CAS |
35366-22-4 |
|---|---|
Fórmula molecular |
C17H26ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2-(5-chloro-2-ethoxyphenyl)-2-cyclopentyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H26ClNO/c1-4-20-17-10-9-14(18)11-15(17)16(12-19(2)3)13-7-5-6-8-13/h9-11,13,16H,4-8,12H2,1-3H3 |
Clave InChI |
XHDUEKCZURMCLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)C(CN(C)C)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
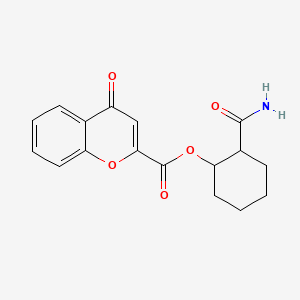
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
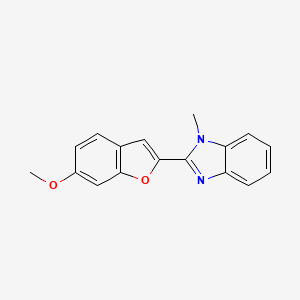
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
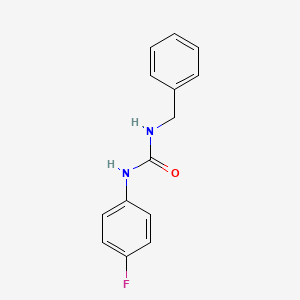
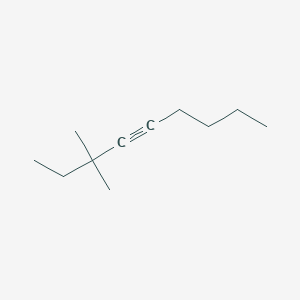
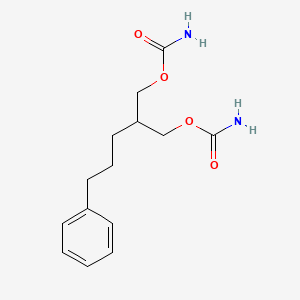
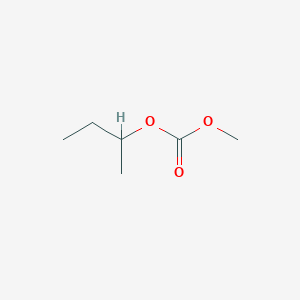

![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
